molecular formula C9H4ClF3N2 B096011 4-Chloro-7-(trifluoromethyl)quinazoline CAS No. 16499-65-3

4-Chloro-7-(trifluoromethyl)quinazoline

Cat. No. B096011
CAS RN: 16499-65-3
M. Wt: 232.59 g/mol
InChI Key: IJNDITTYYNJLPT-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethyl)quinazoline is a compound that belongs to the quinazoline derivatives, a class of nitrogen-containing heterocyclic compounds known for their biological activity. The presence of a trifluoromethyl group is a common modification in medicinal chemistry, often introduced to improve the physicochemical properties of a molecule, such as metabolic stability and lipophilicity .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from commercially available substrates. For instance, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine was achieved through substitution reactions and reduction, starting from 4-chloro-7-fluoro-6-nitro-quinazoline . Another example is the synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, which was prepared from 4-chloro-2-nitrobenzoic acid through a series of reactions including esterification, amidation, reduction, and condensation . Additionally, 6-trifluoromethylindolo[1,2-c]quinazolines were synthesized from indoles and N-(2-iodophenyl)trifluoroacetimidoyl chlorides using a Friedel-Crafts reaction/C-H bond activation methodology .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be determined using various spectroscopic techniques. For example, the crystal structure of a related compound, ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate, was elucidated by X-ray analysis, revealing its tricyclic system . Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been used to predict the molecular structure and spectroscopic properties of similar compounds, providing insights into their electronic structure and potential reactivity .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which are often utilized to synthesize more complex molecules. The introduction of different substituents, such as the trifluoromethyl group, can significantly alter the reactivity and biological activity of these compounds. For instance, the synthesis of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives involved cyclization and etheration reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-7-(trifluoromethyl)quinazoline derivatives are influenced by the presence of substituents on the quinazoline ring. The introduction of a trifluoromethyl group can improve the compound's biological activity and physicochemical properties, such as solubility and stability to light . The hydrogen-bonding capabilities of quinazoline derivatives, as demonstrated by the structures of isomeric compounds with chloro- and nitro-substituted benzoic acids, can also play a significant role in their physical properties and potential for forming crystalline structures .

Scientific Research Applications

  • Synthesis of Quinazoline Derivatives : Quinazoline derivatives, including those involving 4-Chloro-7-(trifluoromethyl)quinazoline, exhibit significant biological activities. These compounds are synthesized through various chemical reactions, often involving nitrogen-containing heterocyclic compounds (Xu Li-feng, 2011).

  • Anticancer Activity : Some quinazoline derivatives have shown remarkable activity against certain cancer cell lines, such as CNS SNB-75. Their potential as antitumor agents, specifically as EGFR-tyrosine kinase inhibitors, has been highlighted, providing a framework for the discovery of potent anticancer drugs (M. Noolvi & H. Patel, 2013).

  • EGFR-TK Imaging : Research on rhenium and technetium complexes bearing quinazoline derivatives, including 4-Chloro-7-(trifluoromethyl)quinazoline, suggests their use in EGFR-TK imaging. These complexes have shown potential in inhibiting EGFR autophosphorylation and A431 cell growth, indicating their applicability in biomedical imaging and cancer therapy (C. Fernandes et al., 2008).

  • Antimicrobial, Analgesic, and Anti-inflammatory Properties : Some quinazoline derivatives have demonstrated good antimicrobial, analgesic, and anti-inflammatory properties. These compounds often feature a quinazoline scaffold essential for their biological activity (B. Dash et al., 2017).

  • Optoelectronic Material Applications : Quinazoline derivatives have also been explored for their use in optoelectronic materials. These derivatives can be incorporated into π-extended conjugated systems, showing potential in electronic devices, luminescent elements, and photoelectric conversion elements (G. Lipunova et al., 2018).

  • Cytotoxic Evaluation : Certain quinazoline-triazole hybrids, incorporating quinazolinone structures, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing significant cytotoxic activities (F. Hassanzadeh et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4-chloro-7-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNDITTYYNJLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510314
Record name 4-Chloro-7-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-(trifluoromethyl)quinazoline

CAS RN

16499-65-3
Record name 4-Chloro-7-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-7-(trifluoromethyl)quinazoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Jiravinyu - 1991 - openresearch-repository.anu.edu.au
A large number of heterocyclic compounds has been prepared and tested for antimalarial activity. Di-Mannich bases derived from 4-(7-trifluoromethyl-l, 5-naphthyridin-4-ylamino)-…
E Armani, A Rizzi, N Iotti, F Saccani… - Journal of Medicinal …, 2023 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal disease characterized by lung fibrosis leading to an irreversible decline of lung function. Current antifibrotic drugs on the …
Number of citations: 1 pubs.acs.org
GB Barlin, C Jiravinyu - Australian Journal of Chemistry, 1990 - CSIRO Publishing
… 4- min no-2,6-bis(dipropylaminomethyl)phenoll (0.123 g) and 4-chloro-7-trifluoromethylquinazoline (0.086 g) were allowed to react as above. The crude product was purified by t.1.c. (…
Number of citations: 2 www.publish.csiro.au

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